N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide
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Overview
Description
N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide is a complex organic compound with a molecular formula of C27H24N2O4. This compound is characterized by its unique structure, which includes a phthalimide core, a tetrahydrofuran ring, and a diphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide core.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the phthalimide core.
Attachment of the Diphenylacetamide Moiety: The final step involves the coupling of the diphenylacetamide moiety to the intermediate compound through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide
- **N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide
Uniqueness
N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalimide core, tetrahydrofuran ring, and diphenylacetamide moiety sets it apart from similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H24N2O4/c30-25(24(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-20-13-14-22-23(16-20)27(32)29(26(22)31)17-21-12-7-15-33-21/h1-6,8-11,13-14,16,21,24H,7,12,15,17H2,(H,28,30) |
InChI Key |
JEIDRTRHVSIQNB-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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